molecular formula C18H23NO2 B1676038 3-methoxy-4-(5-phenylpentoxy)aniline CAS No. 15382-75-9

3-methoxy-4-(5-phenylpentoxy)aniline

Cat. No.: B1676038
CAS No.: 15382-75-9
M. Wt: 285.4 g/mol
InChI Key: MABQUKJZNJASAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-4-(5-phenylpentoxy)aniline is an aromatic amine derivative featuring a methoxy group at the 3-position and a 5-phenylpentoxy chain at the 4-position of the aniline ring.

Properties

CAS No.

15382-75-9

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

IUPAC Name

3-methoxy-4-(5-phenylpentoxy)aniline

InChI

InChI=1S/C18H23NO2/c1-20-18-14-16(19)11-12-17(18)21-13-7-3-6-10-15-8-4-2-5-9-15/h2,4-5,8-9,11-12,14H,3,6-7,10,13,19H2,1H3

InChI Key

MABQUKJZNJASAP-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)N)OCCCCCC2=CC=CC=C2

Canonical SMILES

COC1=C(C=CC(=C1)N)OCCCCCC2=CC=CC=C2

Appearance

Solid powder

Other CAS No.

15382-75-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-Anisidine, 4-((5-phenylpentyl)oxy)-

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-Anisidine, 4-((5-phenylpentyl)oxy)- typically involves the reaction of m-anisidine with 5-phenylpentanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of m-Anisidine, 4-((5-phenylpentyl)oxy)- involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process includes purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: m-Anisidine, 4-((5-phenylpentyl)oxy)- can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: It can participate in substitution reactions where the methoxy group or the phenylpentyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

m-Anisidine, 4-((5-phenylpentyl)oxy)- is used in a wide range of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme interactions and as a probe for biochemical assays.

    Medicine: Potential use in drug development and as a pharmacological tool.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of m-Anisidine, 4-((5-phenylpentyl)oxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Evidence ID
3-Methoxy-4-(3-morpholinopropoxy)aniline 3-methoxy, 4-(3-morpholinopropoxy) N/A Precursor to gefitinib (anticancer drug); morpholino group enhances solubility and pharmacokinetics
3-Chloro-4-[(3-Fluorophenyl)Methoxy]Aniline 3-chloro, 4-(3-fluorophenylmethoxy) N/A High purity; halogen substituents improve stability and bioactivity
4-(3-Methoxy-4-methylphenoxy)aniline 4-(3-methoxy-4-methylphenoxy) 229.27 Phenolic ether structure; potential use in material science or catalysis
3-Methoxy-4-(2-(pyridin-4-yl)ethoxy)aniline 3-methoxy, 4-(pyridinylethoxy) N/A Pyridinyl group may enhance receptor binding; 84% synthesis yield via hydrogenation
4-[(3-Phenylpropoxy)methyl]aniline 4-[(3-phenylpropoxy)methyl] 241.33 Shorter alkyl chain reduces lipophilicity compared to phenylpentoxy derivatives

Key Observations :

  • Lipophilicity : The 5-phenylpentoxy chain in the target compound likely increases lipophilicity compared to shorter chains (e.g., phenylpropoxy in ), which may enhance blood-brain barrier penetration or drug absorption.
  • Electronic Effects : Electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., chloro, fluorophenyl) alter reactivity and stability. For example, halogenated derivatives () exhibit enhanced stability.
  • Synthetic Yields: Pyridinyl-substituted analogs () achieve higher yields (84%) compared to morpholino derivatives (48% in ), suggesting substituent-dependent reaction efficiencies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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